molecular formula C14H9N3O3 B215304 1-{3-nitrophenyl}-4(1H)-quinazolinone

1-{3-nitrophenyl}-4(1H)-quinazolinone

Cat. No. B215304
M. Wt: 267.24 g/mol
InChI Key: ZSNPEKSGYGAQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-nitrophenyl}-4(1H)-quinazolinone is a synthetic compound that belongs to the quinazolinone family. The compound has been widely studied due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-{3-nitrophenyl}-4(1H)-quinazolinone involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The compound's structure allows it to bind to the enzyme's active site, preventing the enzyme from performing its function.
Biochemical and Physiological Effects:
1-{3-nitrophenyl}-4(1H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-{3-nitrophenyl}-4(1H)-quinazolinone has been shown to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{3-nitrophenyl}-4(1H)-quinazolinone in lab experiments is its ability to selectively inhibit enzymes, making it a valuable tool for studying enzyme function. However, the compound's potency can be a limitation in some experiments, as high concentrations may be required to achieve the desired effect.

Future Directions

There are several future directions for the study of 1-{3-nitrophenyl}-4(1H)-quinazolinone. One area of research is the development of more potent inhibitors that can be used in lower concentrations. Additionally, the compound's potential applications in the treatment of cancer and inflammatory diseases warrant further investigation. Finally, the development of new methods for the synthesis of 1-{3-nitrophenyl}-4(1H)-quinazolinone may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of 1-{3-nitrophenyl}-4(1H)-quinazolinone involves the condensation of 2-nitrobenzaldehyde and anthranilic acid in the presence of acetic anhydride and sulfuric acid. The reaction results in the formation of a yellow solid, which is then purified through recrystallization.

Scientific Research Applications

1-{3-nitrophenyl}-4(1H)-quinazolinone has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit inhibitory effects on various enzymes, including tyrosine kinase and phosphodiesterase. These enzymes play crucial roles in a wide range of biological processes, including cell signaling and gene expression, making 1-{3-nitrophenyl}-4(1H)-quinazolinone a valuable tool for studying these processes.

properties

Product Name

1-{3-nitrophenyl}-4(1H)-quinazolinone

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

1-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C14H9N3O3/c18-14-12-6-1-2-7-13(12)16(9-15-14)10-4-3-5-11(8-10)17(19)20/h1-9H

InChI Key

ZSNPEKSGYGAQSL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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